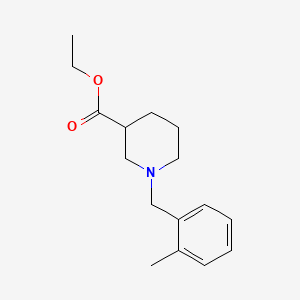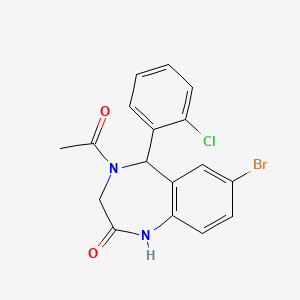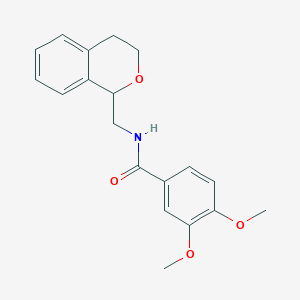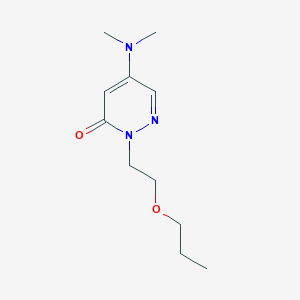
ethyl 1-(2-methylbenzyl)-3-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(2-methylbenzyl)-3-piperidinecarboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is a colorless liquid with a molecular formula of C18H25NO2. This compound has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The exact mechanism of action of ethyl 1-(2-methylbenzyl)-3-piperidinecarboxylate is not yet fully understood. However, it is believed that this compound exerts its pharmacological effects through the modulation of various neurotransmitters and receptors in the central nervous system.
Biochemical and Physiological Effects:
Studies have shown that ethyl 1-(2-methylbenzyl)-3-piperidinecarboxylate exhibits significant analgesic and anti-inflammatory effects. It has also been found to possess anti-tumor properties and has shown promise in the treatment of various types of cancer. Additionally, this compound has been shown to have neuroprotective effects and has potential applications in the treatment of neurological disorders.
実験室実験の利点と制限
The advantages of using ethyl 1-(2-methylbenzyl)-3-piperidinecarboxylate in lab experiments include its relatively simple synthesis method, its potential applications in various fields, and its significant pharmacological activities. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on ethyl 1-(2-methylbenzyl)-3-piperidinecarboxylate. These include:
1. Further studies on the pharmacological activities of this compound and its potential applications in the treatment of various diseases.
2. Investigation of the mechanism of action of this compound to better understand its pharmacological effects.
3. Development of new synthetic methods for the production of ethyl 1-(2-methylbenzyl)-3-piperidinecarboxylate to improve its purity and yield.
4. Exploration of the potential toxicity of this compound and the development of safer derivatives.
5. Studies on the structure-activity relationship of this compound to identify more potent analogs with improved pharmacological activities.
Conclusion:
Ethyl 1-(2-methylbenzyl)-3-piperidinecarboxylate is a chemical compound with significant potential applications in various fields, particularly in medicinal chemistry. Its pharmacological activities, including analgesic, anti-inflammatory, and anti-tumor effects, make it a promising candidate for the development of new drugs. Further research is needed to fully understand its mechanism of action and potential toxicity, as well as to identify more potent analogs with improved pharmacological activities.
合成法
The synthesis of ethyl 1-(2-methylbenzyl)-3-piperidinecarboxylate can be achieved through the reaction of 2-methylbenzyl chloride and piperidine in the presence of a base such as sodium hydroxide. The resulting product can be purified through distillation or recrystallization.
科学的研究の応用
Ethyl 1-(2-methylbenzyl)-3-piperidinecarboxylate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit significant pharmacological activities such as analgesic, anti-inflammatory, and anti-tumor effects. Additionally, this compound has been shown to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
ethyl 1-[(2-methylphenyl)methyl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-3-19-16(18)15-9-6-10-17(12-15)11-14-8-5-4-7-13(14)2/h4-5,7-8,15H,3,6,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNGKRXGASMSBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(2-methylbenzyl)-3-piperidinecarboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-fluorophenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5217877.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-methoxynicotinamide](/img/structure/B5217894.png)
![3-methyl-N-{1-[1-(1,2,5-thiadiazol-3-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide](/img/structure/B5217898.png)

![methyl [(6-{[(2-pyridinylthio)acetyl]amino}-1,3-benzothiazol-2-yl)thio]acetate](/img/structure/B5217909.png)



![1-[3-(2-bromo-4-methylphenoxy)propyl]pyrrolidine](/img/structure/B5217942.png)
![2-methoxy-4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5217943.png)
![N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B5217954.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-furylmethyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5217968.png)
![2-{[3-(2-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5217973.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-naphthalenesulfonamide](/img/structure/B5217981.png)